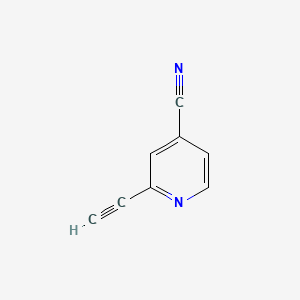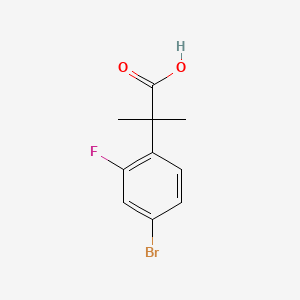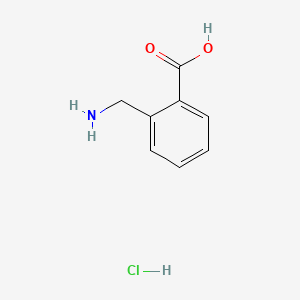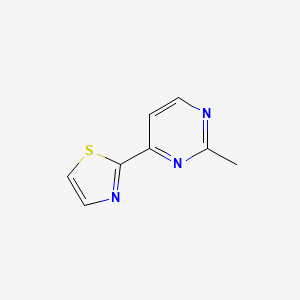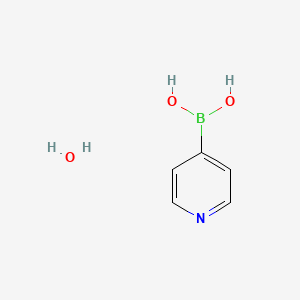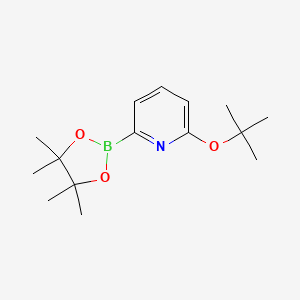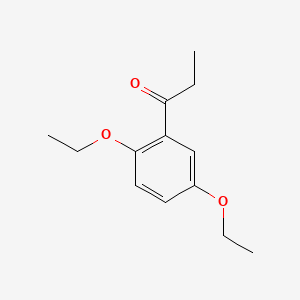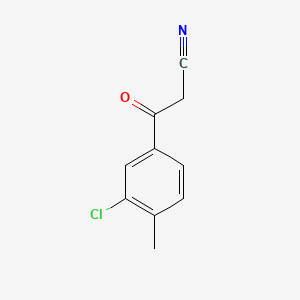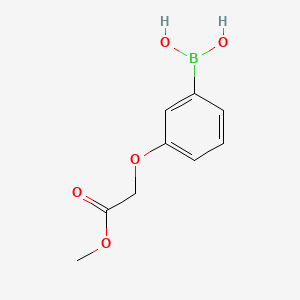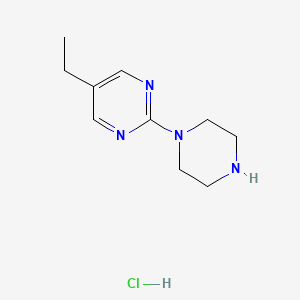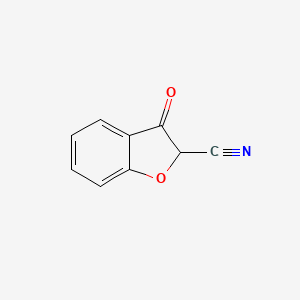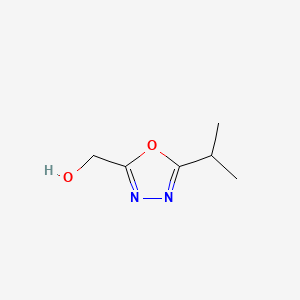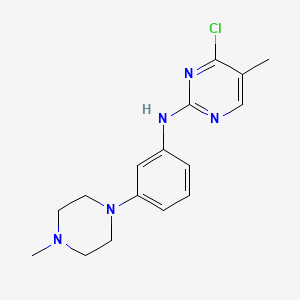![molecular formula C17H16N4O4 B595072 2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline CAS No. 1812-69-7](/img/structure/B595072.png)
2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline is an organic compound that belongs to the class of dinitroanilines These compounds are characterized by the presence of two nitro groups attached to an aniline ring
Métodos De Preparación
The synthesis of 2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline typically involves the reaction of 2,4-dinitroaniline with a suitable aldehyde or ketone to form the Schiff base. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Análisis De Reacciones Químicas
2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, metal hydrides, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and chemical stability.
Mecanismo De Acción
The mechanism of action of 2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, where the nitro groups generate reactive oxygen species, or direct binding to active sites on enzymes.
Comparación Con Compuestos Similares
Similar compounds to 2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline include other dinitroanilines such as 2,4-dinitrodiphenylamine and 2,4-dinitrophenylhydrazine. These compounds share the presence of nitro groups attached to an aromatic ring but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its cyclobutyl and phenyl substituents, which confer distinct chemical and physical properties compared to other dinitroanilines.
Propiedades
Número CAS |
1812-69-7 |
|---|---|
Fórmula molecular |
C17H16N4O4 |
Peso molecular |
340.339 |
Nombre IUPAC |
2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline |
InChI |
InChI=1S/C17H16N4O4/c22-20(23)14-7-8-15(16(11-14)21(24)25)19-18-12-17(9-4-10-17)13-5-2-1-3-6-13/h1-3,5-8,11-12,19H,4,9-10H2/b18-12- |
Clave InChI |
JSCFLIVBJWIDIA-PDGQHHTCSA-N |
SMILES |
C1CC(C1)(C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Sinónimos |
1-Phenylcyclobutanecarbaldehyde 2,4-dinitrophenyl hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


